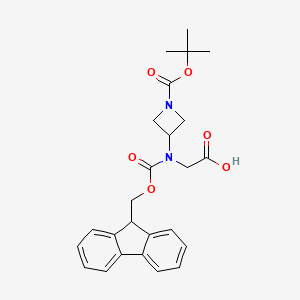

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

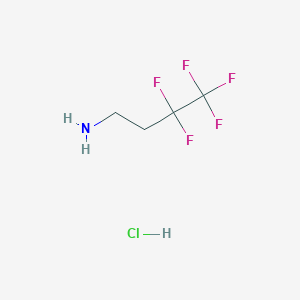

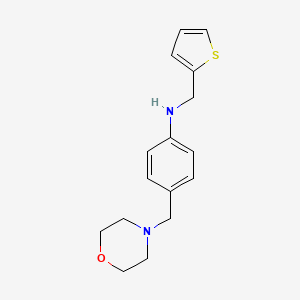

“5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride” is a chemical compound. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride”, were successfully synthesized. Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Applications De Recherche Scientifique

Reaction with Amino-Pyrazoles and Triazole : The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-3-R-1H-pyrazoles, including those related to the chemical , results in the formation of new heterocyclic systems. This process involves the elimination of sulfur dioxide and cyclocondensation, demonstrating the compound's utility in synthesizing novel heterocycles (Kornienko et al., 2014).

Ionic Liquid Catalyst : A study focused on the design and application of a new ionic liquid, 1-sulfopyridinium chloride, which shares structural similarities with the compound . This ionic liquid was found to be an efficient and reusable catalyst for synthesizing bis(pyrazol-5-ols) via the tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013).

Synthesis of Anti-Inflammatory Agents : Another study describes the novel synthesis of an anti-inflammatory agent using a process that includes sulfonylation with chlorosulfonic acid. The steps involved in this synthesis highlight the functional utility of similar sulfonyl chloride compounds in pharmaceutical chemistry (Urban et al., 2003).

Heterocyclic Sulfonyl Chlorides Synthesis : The use of a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonamides, demonstrates the compound's potential in medicinal chemistry. This study shows its use in creating diverse sulfonyl fluorides and sulfonamides, indicating its versatility in drug discovery (Tucker et al., 2015).

Catalytic Synthesis of Antioxidant Agents : Research on the catalytic synthesis of chalcone derivatives, which include structures related to the compound , shows their potential as potent antioxidant agents. This synthesis, aided by TiO2-ZnS catalysts, further underscores the compound's applicability in creating biologically active molecules (Prabakaran et al., 2021).

Propriétés

IUPAC Name |

5-(5-methyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLAILPPMCZODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)